molecular formula C23H21ClN2O4S B2490492 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide CAS No. 946290-34-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2490492
CAS No.: 946290-34-2
M. Wt: 456.94
InChI Key: IUPVXZGCBAVDGH-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O4S and its molecular weight is 456.94. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications and Structure-Activity Relationship

One study discusses the synthesis and characterization of quinazoline derivatives, including sulfonamide derivatives, to explore their diuretic, antihypertensive, and anti-diabetic potential in rats. Although not directly named, this research context suggests a potential relevance for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide in studying hybrid molecules for such therapeutic effects (Rahman et al., 2014).

Anticancer and Pro-apoptotic Effects

Another application is found in the synthesis and pro-apoptotic effects of new sulfonamide derivatives. These compounds, through activating p38/ERK phosphorylation in cancer cells, significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes. This insight provides a foundation for the potential use of sulfonamide derivatives in cancer research (Cumaoğlu et al., 2015).

Organic Synthesis and Chemical Reactivity

The compound is also relevant in organic synthesis, as illustrated by its structurally simple and reactive nature, making it an efficient chlorinating reagent. This utility is evidenced in the chlorination of various substrates, yielding chlorinated products in good to high yields, demonstrating the versatility of N-chloro-N-methoxybenzenesulfonamide derivatives in synthetic chemistry (Pu et al., 2016).

Antituberculosis Activity

Research on thiourea derivatives bearing the benzenesulfonamide moiety has shown promising antimycobacterial activity against Mycobacterium tuberculosis. This indicates the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide and its derivatives in developing new antituberculosis drugs (Ghorab et al., 2017).

Fluorescent Probes for Metal Ions

The synthesis and characterization of analogues of Zinquin-related fluorophores, including derivatives of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide, have been explored. These compounds exhibit a bathochromic shift upon addition of Zn(II) to the solution, suggesting their application in developing specific fluorophores for metal ions (Kimber et al., 2003).

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-30-22-12-11-19(15-20(22)24)31(28,29)25-18-10-9-16-8-5-13-26(21(16)14-18)23(27)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPVXZGCBAVDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.